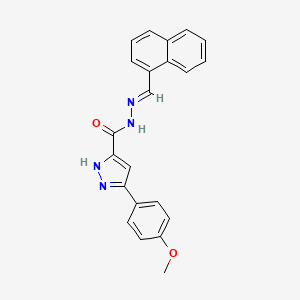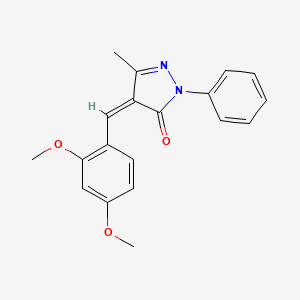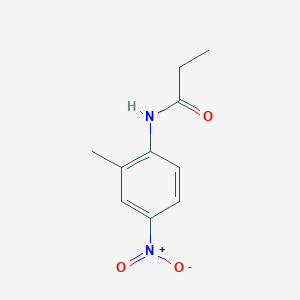![molecular formula C19H11Br2FN2O6 B11685705 (2,6-dibromo-4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11685705.png)
(2,6-dibromo-4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-二溴-4-{(E)-[1-(4-氟苯基)-2,4,6-三氧代四氢嘧啶-5(2H)-亚基]甲基}苯氧基)乙酸是一种复杂的有机化合物,在各个科学领域具有巨大的潜力。该化合物具有独特的结构,包括溴、氟和嘧啶环,使其成为化学、生物学和医学研究的有趣课题。
准备方法
合成路线和反应条件
(2,6-二溴-4-{(E)-[1-(4-氟苯基)-2,4,6-三氧代四氢嘧啶-5(2H)-亚基]甲基}苯氧基)乙酸的合成通常涉及多个步骤。一种常见的方法包括苯酚衍生物的溴化,然后进行偶联反应引入氟苯基和嘧啶部分。 反应条件通常需要使用钯等催化剂和特定的溶剂,以确保高产率和纯度 .
工业生产方法
该化合物的工业生产可能涉及实验室合成方法的优化版本。 大规模生产将重点放在最大限度地提高产量和最小化成本,通常使用连续流动反应器和自动化系统来精确控制反应条件 .
化学反应分析
反应类型
(2,6-二溴-4-{(E)-[1-(4-氟苯基)-2,4,6-三氧代四氢嘧啶-5(2H)-亚基]甲基}苯氧基)乙酸可以进行各种化学反应,包括:
氧化: 该反应可以引入额外的官能团或修饰现有的官能团。
还原: 该反应可以去除含氧基团或还原双键。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的亲核试剂。 条件根据所需的反应而变化,但通常涉及受控温度和特定溶剂 .
主要产物形成
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羧酸或酮,而取代反应可以引入新的芳香族或脂肪族基团 .
科学研究应用
化学
在化学领域,(2,6-二溴-4-{(E)-[1-(4-氟苯基)-2,4,6-三氧代四氢嘧啶-5(2H)-亚基]甲基}苯氧基)乙酸被用作合成更复杂分子的构建块。 其独特的结构允许探索新的反应途径并开发新型化合物 .
生物学
在生物学研究中,该化合物可用于研究卤代芳香族化合物对生物系统的影响。 其与酶和受体的相互作用可以提供对类似化合物作用机制的见解 .
医学
在医学领域,该化合物的潜在治疗特性引起了人们的兴趣。 研究人员正在研究其在开发新药物中的应用,特别是那些针对癌症和炎症性疾病等疾病中特定途径的药物 .
工业
在工业上,(2,6-二溴-4-{(E)-[1-(4-氟苯基)-2,4,6-三氧代四氢嘧啶-5(2H)-亚基]甲基}苯氧基)乙酸可用于生产先进材料,包括聚合物和涂料,因为其独特的化学性质 .
作用机制
(2,6-二溴-4-{(E)-[1-(4-氟苯基)-2,4,6-三氧代四氢嘧啶-5(2H)-亚基]甲基}苯氧基)乙酸的作用机制涉及其与特定分子靶标(例如酶和受体)的相互作用。该化合物的结构使它能够与这些靶标结合,调节其活性,并导致各种生物效应。 所涉及的途径可能包括信号转导、基因表达和代谢过程 .
相似化合物的比较
类似化合物
- 2,6-二溴-4-氟苯基异氰酸酯
- 4-溴-2,6-二氟苯基异氰酸酯
- N,2-二溴-6-氯-3,4-二氢-2H-苯并[e][1,2,4]噻二嗪-7-磺酰胺 1,1-二氧化物
独特性
与这些类似化合物相比,(2,6-二溴-4-{(E)-[1-(4-氟苯基)-2,4,6-三氧代四氢嘧啶-5(2H)-亚基]甲基}苯氧基)乙酸因其溴、氟和嘧啶部分的独特组合而脱颖而出。 这种独特的结构提供了独特的化学和生物学特性,使其成为各种应用的宝贵化合物 .
属性
分子式 |
C19H11Br2FN2O6 |
|---|---|
分子量 |
542.1 g/mol |
IUPAC 名称 |
2-[2,6-dibromo-4-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H11Br2FN2O6/c20-13-6-9(7-14(21)16(13)30-8-15(25)26)5-12-17(27)23-19(29)24(18(12)28)11-3-1-10(22)2-4-11/h1-7H,8H2,(H,25,26)(H,23,27,29)/b12-5+ |
InChI 键 |
TUQUULBBROISNU-LFYBBSHMSA-N |
手性 SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC(=O)O)Br)/C(=O)NC2=O)F |
规范 SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC(=O)O)Br)C(=O)NC2=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(4-fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11685628.png)
![methyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11685644.png)
![{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B11685652.png)
![1,1'-[benzene-1,4-diylbis(5-phenyl-4,5-dihydro-1H-pyrazole-3,1-diyl)]bis(trifluoroethanone)](/img/structure/B11685660.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11685664.png)

![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11685682.png)
![(4Z)-2-(2-chloro-5-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11685683.png)

![3-[(2E)-2-(3-bromobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11685698.png)
![1-(3,4-dimethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11685700.png)
![N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B11685701.png)
![(2Z)-N-(2-methoxyphenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11685704.png)
